5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Overview
Description
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound that belongs to the benzothiazolium family. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in research and industrial applications due to its stability and reactivity.
Scientific Research Applications
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 5-chloro-3-ethyl-2-methylbenzothiazole with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in a suitable solvent and using a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different benzothiazolium derivatives .
Mechanism of Action
The mechanism of action of 5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-2(3H)-benzothiazolyli dene)-1-propenyl)-3-ethyl-, salt with 4-methylbenzenesulfonic acid (1:1)
- 3-ethyl-2-methylbenzothiazolium iodide
Uniqueness
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClNS.C7H8O3S/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-6H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXTWUJZURSNCF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069736 | |
Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-16-6 | |
Record name | Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63149-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolium, 5-chloro-3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-3-ETHYL-2-METHYLBENZOTHIAZOLIUM P-TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O1QF535H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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